methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC15554936
Molecular Formula: C25H20N2O7S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O7S |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C25H20N2O7S/c1-12-22(24(30)33-4)35-25(26-12)27-19(13-9-10-16(31-2)17(11-13)32-3)18-20(28)14-7-5-6-8-15(14)34-21(18)23(27)29/h5-11,19H,1-4H3 |
| Standard InChI Key | CCIGEDSGWFPPHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)OC |
Introduction
Synthesis
The synthesis of methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. Key steps may include:
-
Formation of the chromeno-pyrrole scaffold through cyclization reactions.
-
Introduction of the thiazole ring via condensation reactions.
-
Methylation and carboxylation to yield the final product.
Each step requires optimization of reaction conditions to maximize yield and purity.
Biological Activities
Preliminary studies suggest that methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate may exhibit significant biological activities including:
-
Antioxidant properties
-
Antimicrobial effects
-
Potential as an anti-inflammatory agent
Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
Comparative Analysis with Similar Compounds
Several compounds exhibit structural similarities with methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate. Below is a comparison table highlighting their features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Bromophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Contains bromine and thiadiazole | Antimicrobial |
| Methyl (5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)(oxo)acetate | Benzofuran structure | Antioxidant |
| 4-Methylthiazole | Simple thiazole derivative | Antimicrobial |
Methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its complex multi-ring structure which may enhance its biological activity compared to simpler analogs.
Future Directions
Ongoing research is essential to explore the full spectrum of biological activities associated with methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate. Key areas for future investigation include:
-
Detailed in vitro and in vivo studies to assess efficacy and safety.
-
Mechanistic studies to understand interactions at the molecular level.
This compound has promising potential in pharmaceutical applications and warrants further exploration in medicinal chemistry contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume